molecular formula C9H12N2O4 B1278075 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 865471-45-0

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B1278075
CAS No.: 865471-45-0
M. Wt: 212.2 g/mol
InChI Key: ROIUGCXWMFLXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both morpholine and oxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-halo ketones and amides under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For example, a halomethyl oxazole derivative can react with morpholine to form the desired product.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted morpholine or oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The oxazole ring contributes to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-ylmethyl)-1H-tetrazole-1-acetic acid
  • 5-(Morpholin-4-ylmethyl)-1,2,4-triazole-3-carboxylic acid
  • 5-(Morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of the morpholine and oxazole rings, which imparts distinct chemical properties and biological activities. The presence of both rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIUGCXWMFLXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate (0.2 g, 0.85 mmol) and sodium hydroxide solution (2 mL) using the method of Example 225(b). Yield 0.25 g. 1H NMR (400 MHz; D2O): δ 3.46 (m, 4H), 3.99 (m, 4H), 4.72 (s, 2H), 7.10 (m, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.